

# Formation of Ethyl Hydroperoxide from Criegee Intermediates: A Technical Guide

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## Abstract

Criegee intermediates, or carbonyl oxides, are pivotal species in atmospheric chemistry, arising from the ozonolysis of alkenes. Their subsequent reactions significantly influence the troposphere's oxidative capacity and contribute to the formation of secondary organic aerosols. This technical guide provides an in-depth exploration of the formation of **ethyl hydroperoxide** from the ethyl Criegee intermediate, acetaldehyde oxide ( $\text{CH}_3\text{CHOO}$ ). It details the underlying reaction mechanisms, presents a comprehensive summary of quantitative kinetic data, and outlines the sophisticated experimental protocols employed in this field of research. This document is intended to be a valuable resource for researchers in atmospheric science, physical chemistry, and related disciplines, offering a consolidated overview of the current understanding of this important atmospheric reaction.

## Introduction

The ozonolysis of unsaturated hydrocarbons is a primary degradation pathway for these compounds in the Earth's atmosphere. This process generates highly reactive Criegee intermediates, which play a crucial role in atmospheric oxidation processes. The ethyl Criegee intermediate ( $\text{CH}_3\text{CHOO}$ ) is a key species formed from the ozonolysis of small alkenes like propene and butene. One of its significant reaction pathways is the interaction with water vapor, a ubiquitous atmospheric component, leading to the formation of **ethyl hydroperoxide**, more systematically named 1-hydroxy**ethyl hydroperoxide** ( $\text{CH}_3\text{CH}(\text{OH})\text{OOH}$ ). This reaction

is a critical sink for Criegee intermediates and a source of hydroperoxides in the atmosphere. Understanding the kinetics and mechanism of this reaction is essential for accurately modeling atmospheric chemistry and its impact on air quality and climate.

The ethyl Criegee intermediate exists as two distinct conformers: syn-CH<sub>3</sub>CHOO and anti-CH<sub>3</sub>CHOO.[1] The orientation of the methyl group relative to the terminal oxygen atom dictates the conformer and significantly influences its reactivity.[1] The syn conformer is the more stable of the two.[1] The reaction with water is a dominant removal mechanism for these species in the atmosphere, with the reactivity being highly dependent on the conformer.[1][2]

## Reaction Mechanism and Signaling Pathways

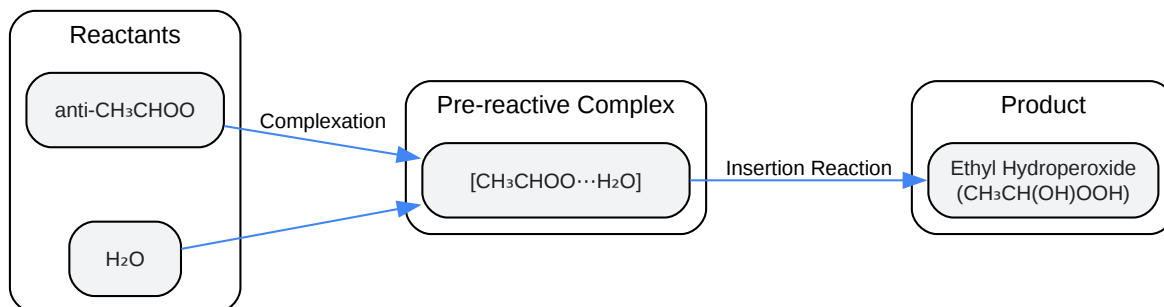
The formation of **ethyl hydroperoxide** from the reaction of the ethyl Criegee intermediate (CH<sub>3</sub>CHOO) with water proceeds through a bimolecular reaction. The reaction mechanism involves the formation of a pre-reactive hydrogen-bonded complex, followed by an insertion reaction to yield the final hydroperoxide product.[1]

The reaction can be summarized as follows:



Both syn- and anti-CH<sub>3</sub>CHOO conformers react with water to produce the same product, hydroxy**ethyl hydroperoxide** (HEHP).[1] However, the barrier heights for the transition states differ, with the reaction being more favorable for the anti-conformer.[1] For the less reactive syn-CH<sub>3</sub>CHOO, a "roaming" mechanism in the entrance channel has been proposed to explain its enhanced reactivity with water, where the water molecule moves around the Criegee intermediate before finding the optimal geometry for reaction.[3]

Below is a Graphviz diagram illustrating the reaction pathway for the formation of **ethyl hydroperoxide** from the anti-CH<sub>3</sub>CHOO conformer and water.



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Reaction pathway for **ethyl hydroperoxide** formation.

## Quantitative Data

The kinetics of the reactions of syn- and anti-CH<sub>3</sub>CHOO are critical for atmospheric models. The following tables summarize the experimentally determined and theoretically calculated rate coefficients for the key reactions of these Criegee intermediates.

Table 1: Rate Coefficients for the Reaction of syn-CH<sub>3</sub>CHOO with Water

Temperature (K)	Rate Coefficient (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Method	Reference
283	$(2.5 \pm 1.2) \times 10^{-16}$	Experimental (LIF)	[3]
298	$(4.3 \pm 2.0) \times 10^{-16}$	Experimental (LIF)	[3]
308	$(5.5 \pm 2.6) \times 10^{-16}$	Experimental (LIF)	[3]
318	$(6.5 \pm 3.1) \times 10^{-16}$	Experimental (LIF)	[3]
Room Temp.	$< 4 \times 10^{-15}$	Experimental (Upper Limit)	[3]
Room Temp.	$1.98 \times 10^{-19}$	Theoretical	[4]

Table 2: Rate Coefficients for the Reaction of anti-CH<sub>3</sub>CHOO with Water

Reactant	Rate Coefficient ( $\text{cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ )	Method	Reference
H <sub>2</sub> O (monomer)	$3.40 \times 10^{-14}$	Theoretical	[4]
(H <sub>2</sub> O) <sub>2</sub> (dimer)	$1.60 \times 10^{-11}$	Theoretical	[4]

Table 3: Unimolecular Decay Rate Coefficients for CH<sub>3</sub>CHOO Conformers at 298 K and 760 Torr

Conformer	Rate Coefficient ( $\text{s}^{-1}$ )	Method	Reference
syn-CH <sub>3</sub> CHOO	150 +176/-81	MESMER Simulations	[5][6]
syn-CH <sub>3</sub> CHOO	146 ± 31	Experimental	[7]
anti-CH <sub>3</sub> CHOO	54 +34/-21	MESMER Simulations	[5][6][8]

## Experimental Protocols

The study of Criegee intermediate reactions requires sophisticated experimental techniques due to their high reactivity and transient nature. A common approach involves the generation of Criegee intermediates via laser flash photolysis of a suitable precursor, followed by time-resolved detection of either the Criegee intermediate itself or its reaction products.

### Generation of Ethyl Criegee Intermediates

A widely used method for producing gas-phase ethyl Criegee intermediates is the reaction of ethyl iodide radicals (CH<sub>3</sub>CHI) with molecular oxygen (O<sub>2</sub>). The ethyl iodide radicals are typically generated by the photolysis of 1,1-diiodoethane (CH<sub>3</sub>CHI<sub>2</sub>) using a pulsed excimer laser.[6][9]

The reaction sequence is as follows:

- Photodissociation:  $\text{CH}_3\text{CHI}_2 + h\nu \rightarrow \text{CH}_3\text{CHI} + \text{I}$

- Reaction with Oxygen:  $\text{CH}_3\text{CHI} + \text{O}_2 \rightarrow \text{CH}_3\text{CHOO} + \text{I}$

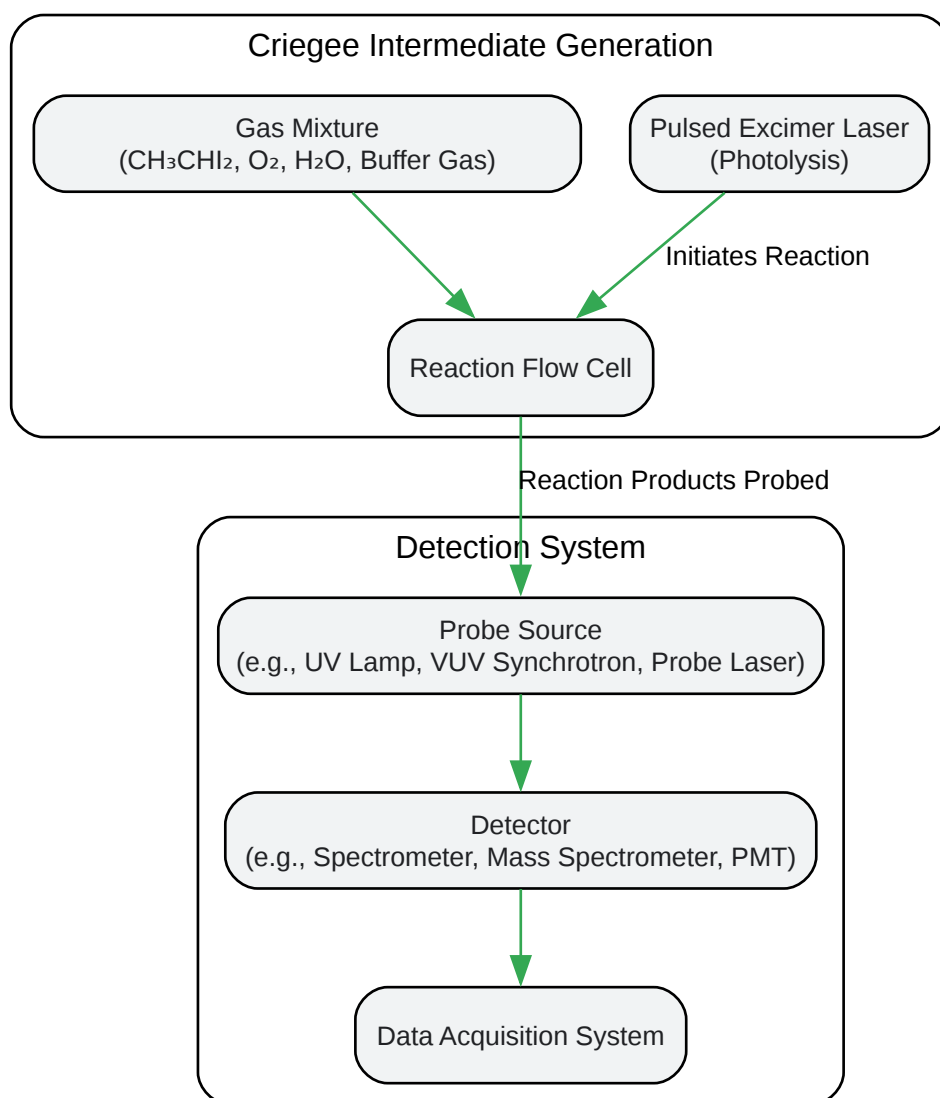
This method allows for the clean and rapid generation of  $\text{CH}_3\text{CHOO}$  in a controlled laboratory setting.

## Detection Techniques

Several sensitive and selective detection methods are employed to monitor the kinetics of Criegee intermediate reactions:

- Time-Resolved Broadband UV Absorption Spectroscopy: This technique is used to directly monitor the concentration of Criegee intermediates by their characteristic broad absorption features in the UV region.[\[6\]](#)[\[9\]](#)
- Photoionization Mass Spectrometry (PIMS): PIMS, often utilizing tunable vacuum ultraviolet (VUV) synchrotron radiation, allows for the mass-selective detection of Criegee intermediates and their reaction products, providing high sensitivity and isomer specificity.[\[10\]](#)[\[11\]](#)
- Laser-Induced Fluorescence (LIF): LIF is a highly sensitive method for detecting specific radical species, such as the OH radical, which is a product of the unimolecular decay of syn- $\text{CH}_3\text{CHOO}$ .[\[3\]](#) By monitoring the OH concentration, the kinetics of the Criegee intermediate reactions can be inferred.
- Fourier-Transform Microwave (FTMW) Spectroscopy: FTMW spectroscopy is a powerful tool for the structural characterization of molecules in the gas phase. It has been successfully used to identify the reaction product, hydroxyethyl hydroperoxide, and the pre-reactive complex between  $\text{CH}_3\text{CHOO}$  and water.[\[1\]](#)[\[2\]](#)

The following Graphviz diagram illustrates a typical experimental workflow for studying the kinetics of Criegee intermediate reactions.



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Experimental workflow for kinetic studies.

## Conclusion

The formation of **ethyl hydroperoxide** from the reaction of the ethyl Criegee intermediate ( $\text{CH}_3\text{CHOO}$ ) with water is a fundamental process in atmospheric chemistry. The conformer-specific reactivity of syn- and anti- $\text{CH}_3\text{CHOO}$  highlights the intricate nature of these reactions. While significant progress has been made in recent years in quantifying the reaction rates and elucidating the mechanisms, particularly through advanced experimental and theoretical methods, uncertainties still exist. Further research is needed to refine the kinetic data under a wider range of atmospheric conditions and to fully understand the role of the "roaming"

mechanism in the reaction of syn-CH<sub>3</sub>CHOO with water. A comprehensive understanding of these processes is crucial for improving the accuracy of atmospheric models and for predicting the impact of Criegee intermediate chemistry on air quality and climate.

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